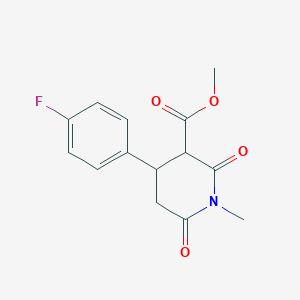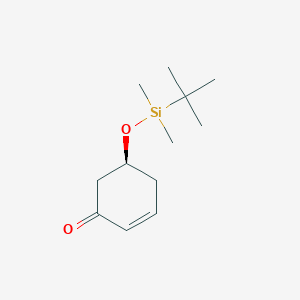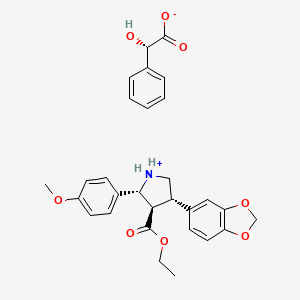
(2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidinium core substituted with benzodioxole, ethoxycarbonyl, and methoxyphenyl groups, making it a unique structure for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinium Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxole, ethoxycarbonyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Assembly: Coupling the pyrrolidinium core with (2S)-hydroxy(phenyl)acetate using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxyphenyl groups.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield benzodioxole-5-carboxylic acid, while reduction of the ethoxycarbonyl group could produce the corresponding alcohol.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups may facilitate binding to these targets, while the pyrrolidinium core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
Uniqueness
The presence of the ethoxycarbonyl group in (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique feature may enhance its suitability for specific applications in drug development and material science.
属性
CAS 编号 |
195708-14-6 |
|---|---|
分子式 |
C29H31NO8 |
分子量 |
521.6 g/mol |
IUPAC 名称 |
ethyl (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidin-1-ium-3-carboxylate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H23NO5.C8H8O3/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13;9-7(8(10)11)6-4-2-1-3-5-6/h4-10,16,19-20,22H,3,11-12H2,1-2H3;1-5,7,9H,(H,10,11)/t16-,19-,20+;7-/m10/s1 |
InChI 键 |
ULRXPSYRJUVLAN-ZGBWKZAISA-N |
手性 SMILES |
CCOC(=O)[C@@H]1[C@H](C[NH2+][C@H]1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
规范 SMILES |
CCOC(=O)C1C(C[NH2+]C1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)C(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


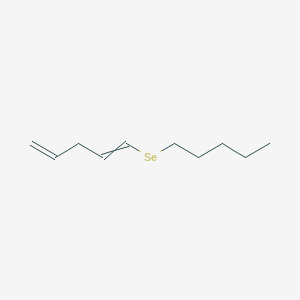
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
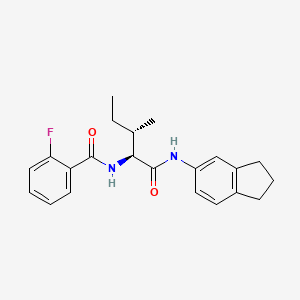
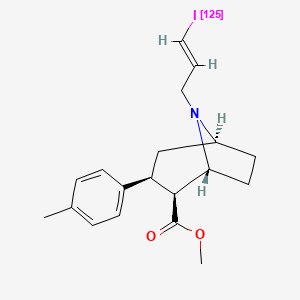
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
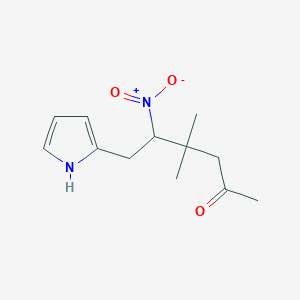
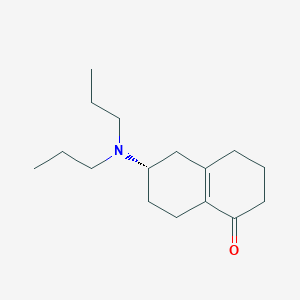
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)

